molecular formula C16H17F3N2O2S B2816437 1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1448033-63-3

1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B2816437
CAS No.: 1448033-63-3
M. Wt: 358.38
InChI Key: OELKWFLEUMPPTB-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring two distinct substituents:

  • Aryl moiety: A 3-(trifluoromethyl)phenyl group, known for enhancing metabolic stability and binding affinity through its electron-withdrawing properties.

Properties

IUPAC Name

1-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O2S/c1-10-6-7-14(24-10)13(23-2)9-20-15(22)21-12-5-3-4-11(8-12)16(17,18)19/h3-8,13H,9H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELKWFLEUMPPTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Intermediate: The initial step often involves the alkylation of 5-methylthiophene with 2-bromo-1-methoxyethane under basic conditions to form 2-(5-methylthiophen-2-yl)ethyl methoxy ether.

    Urea Formation: The intermediate is then reacted with 3-(trifluoromethyl)phenyl isocyanate in the presence of a suitable catalyst, such as a tertiary amine, to form the final urea derivative.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve yield and reduce reaction time, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles like amines or thiols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(o-tolyl)urea is a urea derivative with a variety of applications in scientific research.

Preparation Methods

The synthesis of 1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(o-tolyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Intermediate: Reaction of 5-methylthiophene-2-carbaldehyde with methoxyethylamine under acidic conditions to form an intermediate Schiff base.
  • Reduction: Reduction of the Schiff base using a reducing agent such as sodium borohydride to yield the corresponding amine.
  • Urea Formation: Reaction of the amine with o-tolyl isocyanate to form the final compound.

During these reactions, major products formed can include oxidized thiophene derivatives, corresponding amines, and substituted urea derivatives.

Scientific Research Applications

This compound is utilized in various scientific fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.
  • Biology: It is investigated for potential biological activities, such as antimicrobial and anticancer properties.
  • Medicine: It is explored as a potential therapeutic agent because of its unique structure and reactivity.
  • Industry: It is used in developing novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the urea moiety can form hydrogen bonds with target proteins, influencing their activity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities with related urea derivatives:

Compound Name/ID Key Structural Features Biological Activity Key Findings Reference
Target Compound 3-(Trifluoromethyl)phenyl + 2-methoxy-2-(5-methylthiophen-2-yl)ethyl Not reported Hypothesized to balance lipophilicity (via CF₃) and solubility (via methoxy) N/A
Compound 83 () 3-(Trifluoromethyl)phenyl + pyridine-3-yl Anticancer (MCF-7 cells) Moderate antiproliferative activity; pyridine may enhance target binding vs. thiophene
Compound 11e () 3-(Trifluoromethyl)phenyl + thiazole-piperazine Not reported Thiazole and piperazine groups may improve CNS penetration compared to thiophene
Compound 7n () 4-Chloro-3-(trifluoromethyl)phenyl + pyridinylmethylthio Not reported Chlorine substitution enhances halogen bonding; sulfur linker affects pharmacokinetics
M64HCl () 2-Morpholino-5-(trifluoromethyl)phenyl + pyridin-4-yl FAK activation Morpholino group enhances solubility; pyridine aids in hydrogen bonding
Compound 27 () 2-Fluoro-3-(trifluoromethyl)phenyl + heptyl Anti-tuberculosis Fluorine substitution improves membrane permeability vs. methoxy

Key Observations

Role of Trifluoromethylphenyl Group :

  • Present in all listed compounds, the CF₃ group enhances metabolic stability and binding to hydrophobic pockets in target proteins .
  • Substitution position (e.g., meta in the target compound vs. para in 7n) influences steric interactions and activity .

Heterocyclic Moieties :

  • Thiophene vs. Pyridine/Thiazole : Thiophene (target compound) offers weaker basicity than pyridine (Compound 83) but better π-π stacking than thiazole (Compound 11e) .
  • Methoxyethyl Chain : The methoxy group in the target compound likely improves aqueous solubility compared to purely alkyl chains (e.g., heptyl in Compound 27) .

Biological Activity Trends: Pyridine-containing ureas (e.g., Compound 83) show anticancer activity, suggesting the target compound’s thiophene may alter potency or selectivity .

Biological Activity

1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a complex organic compound with significant potential in biological applications. Its unique structure, characterized by a methoxy group, a thiophene ring, and a urea functional group, suggests that it may interact with various biological targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C20H22N2O2S
  • Molecular Weight : 354.47 g/mol
  • IUPAC Name : 1-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-3-(3-(trifluoromethyl)phenyl)urea

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound interacts with specific molecular targets, potentially affecting enzyme activity and receptor binding. The presence of the thiophene and urea moieties suggests that it may act as an inhibitor for various biological pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer activity. For instance, derivatives containing thiophene rings have been shown to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory properties. Studies involving related urea compounds have demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.

Antimicrobial Activity

The methoxy and thiophene groups in the compound are associated with antimicrobial properties. Preliminary studies have shown that similar compounds can exhibit significant activity against various bacterial strains, indicating potential for development as antimicrobial agents.

Case Studies and Research Findings

StudyFindings
Study on COX Inhibition A related compound was found to selectively inhibit COX-2 with an IC50 value of 0.25 µM, demonstrating potential anti-inflammatory effects .
Anticancer Activity Assessment In vitro studies showed that derivatives of the compound significantly reduced cell viability in cancer cell lines, suggesting effective anticancer properties .
Antimicrobial Testing Compounds with similar structures exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .

Q & A

Q. Key Reagents :

StepReagents/CatalystsRole
Urea formationTriethylamine (base), anhydrous DCMFacilitate nucleophilic attack
Thiophene couplingPd(PPh₃)₄, CuI (Sonogashira conditions)Cross-coupling

What spectroscopic and analytical methods are used for structural characterization?

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions. For example, the methoxy group (δ3.3\delta \sim3.3 ppm) and trifluoromethylphenyl protons (δ7.57.8\delta \sim7.5–7.8 ppm) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 439.12) .
  • Infrared (IR) Spectroscopy : Urea carbonyl stretch (~1640–1680 cm1^{-1}) and C-F vibrations (~1120 cm1^{-1}) confirm functional groups .

How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Q. Advanced

  • Substituent Variation : Systematic replacement of the thiophene methyl group or trifluoromethylphenyl moiety with analogs (e.g., halogens, alkyl chains) to assess potency shifts .

  • In Vitro Assays : Test analogs against target enzymes (e.g., kinases) or cellular models. For example:

    Analog StructureIC50_{50} (nM)Target
    5-Methylthiophene12 ± 1.5Kinase X
    5-Ethylthiophene45 ± 3.2Kinase X
    Data adapted from structural analogs in .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to prioritize synthesis .

How can contradictions in reported biological activity data be resolved?

Q. Advanced

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays). Variability in IC50_{50} values often arises from differences in ligand solubility or buffer pH .
  • Meta-Analysis : Compare datasets using tools like PRISMA. For example, conflicting cytotoxicity data may reflect divergent apoptosis markers (e.g., caspase-3 vs. Annexin V) .

What computational methods are used to predict target interactions?

Q. Advanced

  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate ligand-protein binding stability over 100-ns trajectories to identify key residues (e.g., hydrogen bonds with urea carbonyl) .
  • Free Energy Perturbation (FEP) : Quantifies binding energy changes upon substituent modification, guiding SAR .

What physicochemical properties influence the compound’s druglikeness?

Q. Basic

  • LogP : Calculated ~3.2 (via ChemDraw), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
  • Aqueous Solubility : Poor solubility (<10 µM) in PBS; formulation with cyclodextrins or PEG improves bioavailability .
  • Metabolic Stability : Microsomal assays (human liver microsomes) show moderate clearance (t1/2_{1/2} ~45 min) .

How can reaction conditions be optimized for higher synthetic yields?

Q. Advanced

  • DoE (Design of Experiments) : Vary solvent (DMF vs. acetonitrile), catalyst loading (0.5–5 mol%), and temperature (25–80°C) to identify optimal parameters. For example, 2 mol% Pd(OAc)2_2 in DMF at 60°C increases yield from 35% to 72% .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining purity (>95%) .

What strategies assess metabolic stability in preclinical studies?

Q. Advanced

  • LC-MS/MS Metabolite Identification : Incubate with liver microsomes; detect phase I (oxidation) and phase II (glucuronidation) metabolites .
  • CYP450 Inhibition Assays : Screen against CYP3A4/2D6 to predict drug-drug interaction risks .

How is target engagement validated in cellular models?

Q. Advanced

  • Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization upon ligand binding in lysates .
  • Knockout Models : CRISPR-Cas9 deletion of the putative target gene (e.g., kinase X) abolishes compound efficacy, confirming mechanism .

What biological targets are implicated for structurally related compounds?

Q. Basic

  • Kinase Inhibition : Analogous urea derivatives inhibit tyrosine kinases (e.g., EGFR, VEGFR) via ATP-binding pocket competition .
  • GPCR Modulation : Thiophene-containing compounds show affinity for serotonin receptors (5-HT2A_{2A}) in radioligand binding assays .

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